molecular formula C11H14N4 B15326356 1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine

1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B15326356
M. Wt: 202.26 g/mol
InChI Key: QIXYTXCEFNWXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of both the 3,4-dimethylbenzyl group and the triazole ring with an amine group

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]triazol-4-amine

InChI

InChI=1S/C11H14N4/c1-8-3-4-10(5-9(8)2)6-15-7-11(12)13-14-15/h3-5,7H,6,12H2,1-2H3

InChI Key

QIXYTXCEFNWXFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=C(N=N2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.